Methyl 7-fluoro-2-oxoindoline-4-carboxylate
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Overview
Description
Scientific Research Applications
Methyl 7-fluoro-2-oxoindoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-2-oxoindoline-4-carboxylate typically involves the reaction of 7-fluoroindoline-2,3-dione with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indoline ring to an indole ring.
Reduction: Reduction reactions can modify the carbonyl group to a hydroxyl group.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole derivatives, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-2-oxoindoline-4-carboxylate
- Methyl 7-bromo-2-oxoindoline-4-carboxylate
- Methyl 7-iodo-2-oxoindoline-4-carboxylate
Uniqueness
Methyl 7-fluoro-2-oxoindoline-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its halogenated counterparts .
Properties
IUPAC Name |
methyl 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)5-2-3-7(11)9-6(5)4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRWFBKQGRXZKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697539 |
Source
|
Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260776-33-7 |
Source
|
Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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